[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid
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Overview
Description
[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid is an organic compound characterized by the presence of a biphenyl group attached to a sulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its structural features make it suitable for binding to specific biological targets .
Medicine
Its ability to interact with biological molecules can be harnessed for drug development and disease treatment .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of [2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to changes in their activity or function. The biphenyl moiety provides additional binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-sulfonic Acid: Similar in structure but lacks the acetic acid moiety.
Phenylacetic Acid: Contains the acetic acid moiety but lacks the biphenyl and sulfonyl groups.
4-Sulfophenylacetic Acid: Contains both the sulfonyl and acetic acid groups but lacks the biphenyl structure.
Uniqueness
[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid is unique due to the combination of its biphenyl, sulfonyl, and acetic acid groups. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H16O4S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)sulfonylphenyl]acetic acid |
InChI |
InChI=1S/C20H16O4S/c21-20(22)14-17-8-4-5-9-19(17)25(23,24)18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) |
InChI Key |
HGICQEUHJFERNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
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